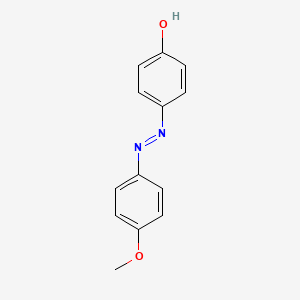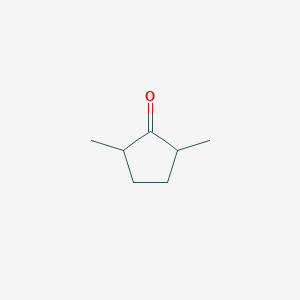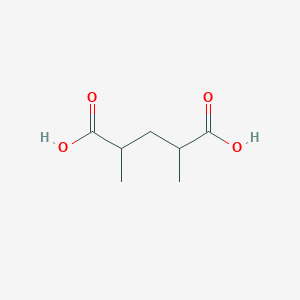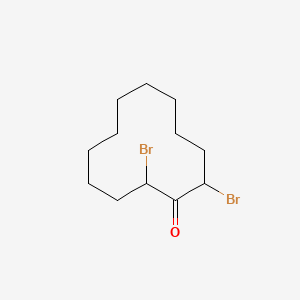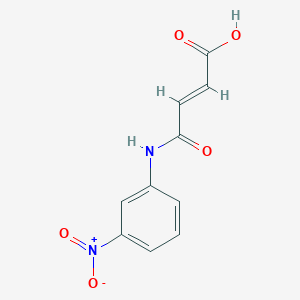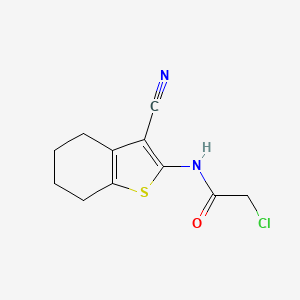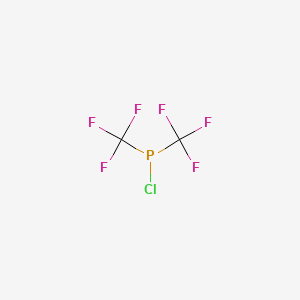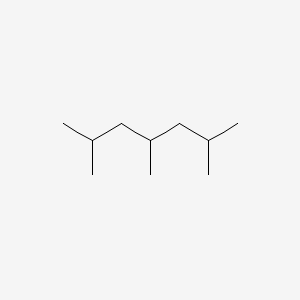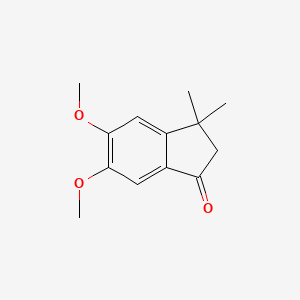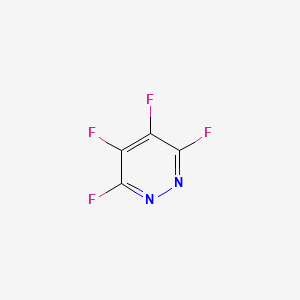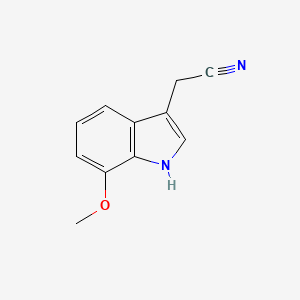
7-甲氧基吲哚-3-乙腈
描述
7-Methoxyindole-3-acetonitrile is an organic compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
科学研究应用
7-Methoxyindole-3-acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用机制
Target of Action
Related compounds such as indole-3-carboxaldehyde have been found to interact with toll-like receptor 7 (tlr7), a pattern recognition receptor . TLR7 recognizes the ssRNA of viruses and activates proinflammatory pathways .
Mode of Action
Similar compounds like indole-3-carboxaldehyde have been shown to moderately inhibit the tlr7 signaling pathway, thereby regulating the inflammatory response .
Biochemical Pathways
7-Methoxyindole-3-acetonitrile is likely involved in the indole-3-acetonitrile pathway, one of the main pathways for the biosynthesis of indole-3-acetic acid (IAA), an important phytohormone . This pathway involves the conversion of tryptophan to indole-3-acetonitrile, which is then converted to IAA .
Pharmacokinetics
Its molecular formula is c11h10n2o, and it has an average mass of 186210 Da . These properties may influence its absorption, distribution, metabolism, and excretion, but further studies are needed to confirm this.
Result of Action
Related compounds like indole-3-acetonitrile have been found to interact with neuroblastoma cells, suggesting a potential association between these compounds and cancer progression .
Action Environment
The action of 7-Methoxyindole-3-acetonitrile may be influenced by various environmental factors. For instance, the production of related compounds like IAA is influenced by growth conditions . .
生化分析
Biochemical Properties
7-Methoxyindole-3-acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tryptophan monooxygenase, an enzyme involved in the biosynthesis of indole-3-acetic acid, a plant hormone. The interaction between 7-Methoxyindole-3-acetonitrile and tryptophan monooxygenase involves the conversion of tryptophan to indole-3-acetamide, which is then further converted to indole-3-acetic acid . This interaction highlights the compound’s role in plant growth and development.
Cellular Effects
7-Methoxyindole-3-acetonitrile has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, in mouse macrophage cells (RAW264.7), 7-Methoxyindole-3-acetonitrile has been found to moderate the inflammatory response induced by respiratory syncytial virus (RSV). It does so by inhibiting the TLR7 signaling pathway, which in turn reduces the secretion of interferons and other pro-inflammatory cytokines . This indicates that 7-Methoxyindole-3-acetonitrile can modulate immune responses and potentially serve as an anti-inflammatory agent.
Molecular Mechanism
The molecular mechanism of 7-Methoxyindole-3-acetonitrile involves its interaction with various biomolecules. It binds to specific receptors and enzymes, leading to changes in their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as TLR7. This inhibition occurs through the binding of 7-Methoxyindole-3-acetonitrile to the active site of the enzyme, preventing it from interacting with its natural substrates . Additionally, 7-Methoxyindole-3-acetonitrile can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxyindole-3-acetonitrile have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 7-Methoxyindole-3-acetonitrile remains stable under standard laboratory conditions, but its activity can decrease over time due to gradual degradation . Long-term exposure to 7-Methoxyindole-3-acetonitrile has been found to result in sustained modulation of immune responses, indicating its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-Methoxyindole-3-acetonitrile vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and modulating immune responses. At high doses, it can lead to toxic or adverse effects. For example, high doses of 7-Methoxyindole-3-acetonitrile have been associated with liver toxicity and other adverse effects in animal models . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
7-Methoxyindole-3-acetonitrile is involved in several metabolic pathways. It is primarily metabolized through the tryptophan catabolism pathway, where it is converted to indole-3-acetic acid via indole-3-acetamide . This pathway involves the action of enzymes such as tryptophan monooxygenase and indole-3-acetamide hydrolase. The metabolic flux through this pathway can be influenced by various factors, including the availability of cofactors and the expression levels of the enzymes involved.
Transport and Distribution
The transport and distribution of 7-Methoxyindole-3-acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been observed to interact with certain membrane transporters that facilitate its uptake into cells . Once inside the cell, 7-Methoxyindole-3-acetonitrile can accumulate in specific compartments, such as the cytoplasm and the nucleus, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of 7-Methoxyindole-3-acetonitrile is crucial for its activity and function. The compound has been found to localize in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct 7-Methoxyindole-3-acetonitrile to specific organelles. The subcellular distribution of 7-Methoxyindole-3-acetonitrile plays a key role in determining its biological effects and interactions with other biomolecules.
准备方法
Synthetic Routes and Reaction Conditions: 7-Methoxyindole-3-acetonitrile can be synthesized through a multi-step process starting from indole-3-carboxaldehyde. One common method involves the conversion of indole-3-carboxaldehyde to indole-3-acetonitrile via a one-step conversion method. This process typically involves the use of reagents such as sodium cyanoborohydride in acetonitrile at room temperature .
Industrial Production Methods: Industrial production methods for 7-Methoxyindole-3-acetonitrile are not widely documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, involving similar reagents and conditions but with optimized parameters for large-scale production.
化学反应分析
Types of Reactions: 7-Methoxyindole-3-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the indole ring.
相似化合物的比较
- 2-C-β-D-glucopyranosyl-1-methoxyindole-3-acetonitrile
- 6-hydroxy-1-methylindole-3-acetonitrile
- Caulilexin C
- Arvelexin
Comparison: 7-Methoxyindole-3-acetonitrile is unique due to its specific methoxy group at the 7th position, which can influence its chemical reactivity and biological activity. Compared to other indole derivatives, it may exhibit different pharmacological properties and synthetic utility.
属性
IUPAC Name |
2-(7-methoxy-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-10-4-2-3-9-8(5-6-12)7-13-11(9)10/h2-4,7,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESSMVSYPZPDMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345400 | |
| Record name | 7-Methoxyindole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2436-18-2 | |
| Record name | 7-Methoxy-1H-indole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxyindole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


